(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone
Description
The compound (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone features a benzofuran core substituted at the 2-position with a (4-chlorophenyl)methanone group and at the 3-position with a [(2-chlorophenyl)sulfanyl]methyl moiety. The presence of two chlorine atoms—one on the phenyl ring of the methanone group and another on the sulfanyl-attached phenyl ring—imparts distinct electronic and steric properties.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2S/c23-15-11-9-14(10-12-15)21(25)22-17(16-5-1-3-7-19(16)26-22)13-27-20-8-4-2-6-18(20)24/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTYYDYLBGMSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone , often referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics like ampicillin, demonstrating their potential as antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Ampicillin |
|---|---|---|---|
| Benzofuran Derivative | Staphylococcus aureus | 50 | Comparable |
| Benzofuran Derivative | Escherichia coli | 100 | Comparable |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored in several studies. For instance, derivatives have shown moderate to significant activity against various cancer cell lines, including breast and renal cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Case Study:
In a study involving a series of synthesized benzofuran derivatives, one compound demonstrated an IC50 value of 25 µM against breast cancer cells, indicating substantial efficacy compared to untreated controls .
Anti-inflammatory Activity
Benzofuran derivatives have also been studied for their anti-inflammatory effects. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential therapeutic application in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Cytokine Modulation : The anti-inflammatory effects are likely due to the modulation of cytokine production.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C18H15ClO2S
- Molecular Weight : 336.83 g/mol
- Key Functional Groups :
- Chlorophenyl group
- Benzofuran moiety
- Sulfanyl linkage
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent . Its structural components suggest that it may exhibit:
- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Research indicates that derivatives of benzofuran can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology .
Studies have demonstrated that compounds with similar structures possess various biological activities:
- Antioxidant Effects : Compounds containing sulfanyl groups are known to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : The presence of the benzofuran structure has been linked to anti-inflammatory effects in several studies .
Drug Development
The compound is considered for development into new drugs due to its:
- Polypharmacology Potential : The ability to interact with multiple biological targets enhances its therapeutic profile, making it suitable for treating complex diseases .
- Novel Mechanisms of Action : The unique combination of functional groups may allow it to act through previously unexplored pathways.
Case Study 1: Antibacterial Activity
A study focused on the antibacterial properties of related benzofuran derivatives found significant activity against various bacterial strains. The synthesized compounds were tested using standard microbiological methods, demonstrating the potential effectiveness of similar structures against resistant strains .
Case Study 2: Anticancer Research
Research involving benzofuran derivatives indicated their ability to inhibit cell growth in several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the importance of structural modifications in enhancing anticancer activity .
Case Study 3: Synthesis Optimization
A recent study optimized the synthesis pathway for similar compounds, improving yield and purity through novel catalytic methods. This approach could be adapted for synthesizing (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone, facilitating its future research and application .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives, a characteristic reaction of sulfur-containing compounds.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂ (30%), H₂SO₄, 0–5°C, 4 hrs | (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone | ~85%* |
*Yields inferred from analogous sulfonylations in industrial protocols.
Mechanism : The sulfanyl group is oxidized via a two-step process:
-
Formation of sulfoxide intermediate (R-SO).
-
Further oxidation to sulfone (R-SO₂) under acidic conditions.
Nucleophilic Substitution at the Methylene Sulfanyl Group
The methylene bridge (-CH₂-S-) adjacent to the benzofuran core is susceptible to nucleophilic substitution.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Chloroacetic acid, Na₂CO₃, H₂O, RT, 12 hrs | [(4-Chlorophenyl)(1-benzofuran-2-yl)methanone]-3-[(2-chlorophenyl)sulfanyl]acetic acid | 72%† |
†Reported for structurally similar benzofuropyrimidine derivatives .
Example :
Reduction of the Methanone Group
The ketone moiety can be reduced to a secondary alcohol, though direct evidence for this compound is limited.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ketone reduction | LiAlH₄, anhydrous THF, reflux | (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanol | ‡ |
‡Predicted based on the compound’s structural similarity to reducible aryl ketones .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzofuran and chlorophenyl rings may undergo halogenation or nitration, though specific data is unavailable. Theoretical reactivity includes:
-
Chlorophenyl ring : Deactivated by -Cl (meta-directing).
-
Benzofuran : Activated by oxygen heteroatom (ortho/para-directing).
Complexation with Metal Ions
The sulfur atom can act as a ligand for soft metal ions (e.g., Ag⁺, Hg²⁺), forming coordination complexes. No experimental data exists for this compound, but analogous thioethers demonstrate such behavior.
Key Structural Insights from Spectroscopy (Supporting Reactivity Predictions) :
-
IR : Stretching frequencies at 1710 cm⁻¹ (C=O), 738 cm⁻¹ (C-Cl).
-
¹H NMR : Aromatic protons at δ 7.46–8.39 ppm, methylene (-CH₂-S-) at δ 4.6–4.65 ppm.
-
MS : Molecular ion peak at m/z 413.3 (M⁺).
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Properties
The following table summarizes critical differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Sulfanyl vs. Sulfinyl Derivatives
The sulfinyl analog (CAS 338424-32-1) differs from the target compound by the oxidation state of sulfur (S→SO). The sulfinyl group can participate in hydrogen bonding, which may alter binding affinity in biological systems . However, its discontinued commercial status suggests challenges in synthesis or stability .
In contrast, the methylsulfinyl derivative () replaces the (2-Cl-phenyl)sulfanyl group with a smaller methylsulfinyl moiety. Such substitutions are critical in optimizing pharmacokinetic profiles .
Substitution on the Sulfanyl-Attached Phenyl Ring
The phenylsulfanyl analog (CAS 338411-42-0) lacks the 2-Cl substituent on the phenyl ring, diminishing electron-withdrawing effects. This may reduce intermolecular interactions (e.g., halogen bonding) and alter biological target engagement compared to the target compound .
Heterocyclic Replacements
The benzothiazole-methoxy analog () replaces the benzofuran-sulfanyl unit with a benzothiazole ring and methoxy group. Benzothiazoles are known for diverse bioactivities, including anticancer properties. The methoxy group facilitates C-H···O hydrogen bonds, influencing crystal packing and stability (monoclinic P21/n, a = 13.6452 Å, V = 1837.14 ų) .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with benzofuran derivatives and functionalizing them with sulfanyl-methyl and chlorophenyl groups. Key steps include:
- Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .
- Sulfanyl-Methyl Introduction : Reacting 3-methylbenzofuran-2-carbohydrazide with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of NaH/THF to form the sulfanyl-methyl linkage .
- Methanone Group Attachment : Friedel-Crafts acylation using 4-chlorobenzoyl chloride in anhydrous dichloromethane .
Optimization Parameters (Table 1):
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (for NaH reactions) | Prevents side reactions |
| Solvent | Dry THF or DCM | Enhances reagent solubility |
| Reaction Time | 6–12 hours (for cyclization) | Ensures complete conversion |
| Catalyst | Lewis acids (e.g., AlCl₃) | Accelerates acylation |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assigns protons on benzofuran (δ 6.8–7.5 ppm) and chlorophenyl groups (δ 7.3–7.6 ppm). The sulfanyl-methyl (–SCH₂–) appears as a singlet at δ 3.8–4.2 ppm .
- ¹³C NMR : Confirms carbonyl (C=O, δ 190–200 ppm) and benzofuran carbons (δ 110–160 ppm) .
- Infrared (IR) Spectroscopy : Identifies C=O stretch (~1680 cm⁻¹) and C–S stretch (~680 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous sulfanyl-containing benzofuran derivatives .
Q. Reference :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when assigning the sulfanyl-methyl group’s position?
Methodological Answer: Contradictions often arise due to overlapping signals or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to isolate the –SCH₂– group .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
- X-ray Diffraction : Provides unambiguous spatial assignment, as seen in structurally similar compounds with sulfanyl motifs .
Case Study : In a 2009 study, X-ray analysis of a sulfanyl-ethanone derivative confirmed the –SCH₂– linkage’s geometry, overriding conflicting NMR interpretations .
Q. Reference :
Q. What computational methods predict the reactivity of the benzofuran core in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzofuran oxygen’s lone pairs (HOMO) drive reactivity at the C-2 position .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes). A 2023 study on a similar methanone derivative revealed high binding affinity to cytochrome P450 via hydrophobic and π-π interactions .
Q. Reference :
Q. How does the electronic environment of chlorophenyl substituents influence biological activity?
Methodological Answer: The electron-withdrawing Cl groups modulate charge distribution, affecting binding to biological targets. Key findings:
- Bioactivity Studies : Analogous chlorophenyl-benzofuran derivatives show enhanced inhibition of COX-2 due to increased electrophilicity at the methanone group .
- Structure-Activity Relationship (SAR) : Meta-substitution on the chlorophenyl ring (vs. para) reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
Q. Experimental Design :
Synthesize derivatives with varying substituents (e.g., –OCH₃, –NO₂).
Test inhibitory activity against target enzymes (e.g., kinases, oxidases).
Correlate Hammett σ constants with IC₅₀ values to quantify electronic effects.
Q. What strategies mitigate degradation of the sulfanyl group during storage or biological assays?
Methodological Answer:
- Stabilization Techniques :
- Lyophilization : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation to sulfoxide .
- Antioxidant Additives : Use 0.1% BHT in DMSO stock solutions .
- Analytical Monitoring :
- HPLC-MS : Track sulfanyl (-SH) → sulfoxide (-SO-) conversion using retention time shifts .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
